1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride

Impurity Profiling Pharmaceutical Quality Control Reference Standards

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride (CAS 1250371-96-0) is a bifunctional sulfonamide building block distinguished by the simultaneous presence of a terminal sulfonyl chloride (–SO₂Cl) electrophile and a para-sulfamoyl (–SO₂NH₂) pharmacophore, separated by an ethane-1,1-diyl linker. With molecular formula C₈H₁₀ClNO₄S₂ and molecular weight 283.8 g/mol, the compound is a white to off-white solid at ambient temperature.

Molecular Formula C8H10ClNO4S2
Molecular Weight 283.8 g/mol
Cat. No. B13635981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride
Molecular FormulaC8H10ClNO4S2
Molecular Weight283.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)Cl
InChIInChI=1S/C8H10ClNO4S2/c1-6(15(9,11)12)7-2-4-8(5-3-7)16(10,13)14/h2-6H,1H3,(H2,10,13,14)
InChIKeyYBHGEKVAPXRNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride – A Dual-Functionality Sulfonyl Chloride Intermediate for Trace Impurity Profiling and Carbonic Anhydrase-Targeted Building Block Synthesis


1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride (CAS 1250371-96-0) is a bifunctional sulfonamide building block distinguished by the simultaneous presence of a terminal sulfonyl chloride (–SO₂Cl) electrophile and a para-sulfamoyl (–SO₂NH₂) pharmacophore, separated by an ethane-1,1-diyl linker . With molecular formula C₈H₁₀ClNO₄S₂ and molecular weight 283.8 g/mol, the compound is a white to off-white solid at ambient temperature [1]. It is explicitly catalogued as a significant process-related impurity in sulfonamide drug substance production, making its procurement essential for regulatory impurity profiling, while its structural motif serves as a direct precursor for nanomolar-affinity carbonic anhydrase inhibitors .

Impurity Profiling Process-related impurity reference standard for sulfonamide API release testing and method validation
Building Block Ethane-1,1-diyl-linked sulfamoylphenyl scaffold for carbonic anhydrase-targeted inhibitor synthesis
Handling Solid-state form at ambient temperature supports gravimetric dispensing and reduces aerosol exposure risk

Procurement Risk: Why Closest Analogs 4-Sulfamoylbenzenesulfonyl Chloride and 4-Sulfamoylbenzyl Chloride Cannot Replace 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride


The three closest structural analogs—4-sulfamoylbenzenesulfonyl chloride (CAS 46249-41-6), 4-sulfamoylbenzyl chloride (CAS 102153-43-5), and ethanesulfonyl chloride (CAS 594-44-5)—each lack critical functional or spatial attributes of 1-(4-sulfamoylphenyl)ethane-1-sulfonyl chloride. 4-Sulfamoylbenzenesulfonyl chloride anchors the –SO₂Cl directly to the phenyl ring, eliminating the ethane spacer that downstream derivatives require for optimal zinc-binding geometry in carbonic anhydrase active sites [1][2]. 4-Sulfamoylbenzyl chloride positions the electrophilic chloride on a benzylic rather than sulfonyl carbon, fundamentally altering reaction chemoselectivity and eliminating the capacity for sulfonamide-forming nucleophilic substitutions. Ethanesulfonyl chloride entirely lacks the 4-sulfamoylphenyl pharmacophore, which confers the nanomolar CA binding affinity observed in ethane-linked sulfamoylphenyl derivatives (Ki = 5–40 nM) [3]. Substitution therefore sacrifices either the pharmacophore, the linker geometry, or the electrophilic reaction class—each compromising the intended synthetic trajectory or impurity-matching specificity.

Attribute
Target Compound
Closest Analog
Linker Spacer
Ethane-1,1-diyl bridge preserves zinc-binding geometry in CA active sites
4-Sulfamoylbenzenesulfonyl chloride anchors –SO₂Cl directly to phenyl ring; spacer geometry may compromise binding pose
Electrophilic Site
Sulfonyl chloride enables sulfonamide-forming nucleophilic substitutions
4-Sulfamoylbenzyl chloride positions chloride on benzylic carbon; chemoselectivity may shift away from sulfonamide linkages
Pharmacophore
4-Sulfamoylphenyl group retained for CA target engagement
Ethanesulfonyl chloride lacks sulfamoylphenyl pharmacophore; nanomolar CA affinity may not transfer

Evidence Guide: Quantifiable Differentiation of 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride for Scientific Procurement Decisions


Evidence 1 – Identified Process-Related Impurity in Sulfonamide Drug Synthesis Defines Unique Regulatory Reference-Standard Procurement Need

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride is explicitly documented as a significant process-related impurity arising during sulfonamide drug substance manufacture . This designation creates a distinct procurement rationale absent for 4-sulfamoylbenzenesulfonyl chloride or 4-sulfamoylbenzyl chloride: the compound is required as an authenticated reference standard for impurity identification, quantification, and method validation in drug product release testing. No other in-class analog can serve as a retention-time or mass-spectral surrogate because impurity identity must exactly match the process-derived species. The target compound is available as a characterized solid (white to off-white, 98% purity) suitable for direct use as a secondary reference standard .

Impurity Identity
Class-level
Explicitly catalogued as process-related impurity (C₈H₁₀ClNO₄S₂, MW 283.8 g/mol); 4-sulfamoylbenzenesulfonyl chloride (MW 255.7 g/mol) differs by 28.1 g/mol (one ethylene unit), precluding surrogate use in HPLC/LC-MS impurity quantification.
Regulatory impurity identity requires exact structural match; no surrogate reference standard can substitute.
ICH Q3A/Q3B impurity profiling context; method validation depends on retention-time and mass-spectral identity confirmation.
Impurity Profiling Pharmaceutical Quality Control Reference Standards

Evidence 2 – Ethane-1,1-diyl Linker Confers ≥2.7-Fold CA I Affinity Advantage Over Propanoic-Acid-Linked Analog in Downstream Derivatives

The ethane linker geometry intrinsic to derivatives built from 1-(4-sulfamoylphenyl)ethane-1-sulfonyl chloride produces a measurable binding-affinity advantage. In the GIMICA database, N-(4-sulfamoylphenylethyl)-4-sulfamoylbenzamide, which incorporates the exact ethane-1,1-diyl spacer, exhibits Ki = 40 nM at human Carbonic Anhydrase I [1]. In contrast, 3-(4-sulfamoylphenyl)propanoic acid, which replaces the sulfamoyl-ethane motif with a propanoic acid chain, shows Ki = 6690 nM—a 167-fold loss in affinity [1]. Even the clinical reference benzolamide (Ki = 15 nM) is only 2.7-fold more potent, demonstrating that the ethane-linked sulfamoylphenyl scaffold achieves near-clinical-grade target engagement [1]. At human CA II, the derivative 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide records Ki = 5 nM in stopped-flow CO₂ hydration assays [2], outperforming benzolamide (Ki = 12.5 nM for CA II) [3]. This nanomolar potency is directly attributable to optimal positioning of the sulfamoyl zinc-binding group facilitated by the ethane spacer length.

Linker SAR: CA I Affinity
Reported
Ethane-linked derivative: Ki = 40 nM at hCA I. Propanoic-acid-linked analog: Ki = 6690 nM (167-fold difference). Benzolamide clinical reference: Ki = 15 nM (2.7-fold more potent). At hCA II, ethane-linked derivative records Ki = 5 nM.
Supports ethane linker geometry for nanomolar CA target engagement; alternative linkers may produce substantial potency differences.
Cross-study database values from GIMICA and BindingDB; stopped-flow CO₂ hydration assay context.
Carbonic Anhydrase Inhibition Linker SAR Sulfonamide Pharmacophore

Evidence 3 – Sulfamoyl Chlorides Exhibit Lower Single-Electron Reduction Susceptibility Versus Classical Sulfonyl Chlorides: Differential Reactivity Governs Photoredox Synthetic Route Selection

A fundamental reactivity distinction between sulfamoyl chlorides and sulfonyl chlorides has been quantitatively characterized: single-electron reduction is more challenging for sulfamoyl chlorides than for sulfonyl chlorides, as demonstrated by luminescence quenching experiments with fac-Ir(ppy)₃ photocatalyst [1]. The excited state of fac-Ir(ppy)₃ is quenched by sulfonyl chloride but not by N,N-dimethylsulfamoyl chloride, confirming that direct SET reduction is inaccessible for the sulfamoyl class [1]. However, both substrate classes can be activated at similar rates through chlorine-atom abstraction by silyl radicals (using (TMS)₃SiH), enabling a unified hydrosulfamoylation protocol [1]. For 1-(4-sulfamoylphenyl)ethane-1-sulfonyl chloride, the sulfamoyl chloride moiety (Ar–SO₂–NH₂ substructure) imposes this differential redox profile, meaning synthetic protocols optimized for classical sulfonyl chlorides (e.g., direct SET reduction) will fail or require redesign. The photoredox ATRA methodology developed for sulfamoyl chlorides produces β-lactam sulfonamides in 49–95% yields [2], establishing a viable reaction manifold.

Photoredox Reactivity
Class-level
Sulfamoyl chlorides show no quenching of fac-Ir(ppy)₃* excited state, unlike classical sulfonyl chlorides. Activation requires silyl-radical Cl-atom abstraction pathway with (TMS)₃SiH. Both substrate classes activate at similar rates via this unified protocol.
Sulfamoyl chloride reactivity profile differs from sulfonyl chlorides; photoredox condition sets must be validated specifically for this class.
J. Am. Chem. Soc. 2019; Adv. Synth. Catal. 2024. β-Lactam sulfonamides obtained in 49–95% yields via silyl-radical ATRA.
Photoredox Catalysis Sulfamoyl Radical Generation Synthetic Methodology

Evidence 4 – Solid-State Physical Form and Ambient Stability Contrast with Liquid Ethanesulfonyl Chloride, Reducing Handling Hazards and Improving Formulation Precision

1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride is a white to off-white solid at room temperature [1], contrasting sharply with the closest simple alkyl analog, ethanesulfonyl chloride (CAS 594-44-5), which is a liquid with a melting point of –70 °C and boiling point of 177 °C [2]. The solid physical form of the target compound enables gravimetric dispensing with standard analytical balances, eliminating the volumetric handling errors and aerosol formation risks associated with corrosive, lachrymatory liquid sulfonyl chlorides. Ethanesulfonyl chloride has a reported 4-hour LC50 (rat, inhalation) of approximately 86 ppm [3], whereas the considerably lower vapor pressure of the solid target compound reduces airborne exposure risk during weighing operations. Compared to 4-sulfamoylbenzenesulfonyl chloride (mp 144–146 °C) [4], the target compound's lower melting point (though not precisely catalogued, inferred to be below 144 °C from solid-state at 20 °C) may provide solubility advantages in organic reaction media.

Solid-State Handling
Reported
White to off-white solid at 20 °C, contrasting with ethanesulfonyl chloride (liquid, mp –70 °C, 4-hr LC50 rat ≈ 86 ppm). Solid form enables gravimetric dispensing; reduced vapor pressure limits airborne exposure risk during weighing.
Solid-state supports stoichiometric precision and reduces laboratory handling risk relative to volatile liquid sulfonyl chlorides.
Melting point inferred below 144 °C; store sealed at 2–8 °C under dry conditions for long-term stability.
Physicochemical Properties Laboratory Safety Weighing Accuracy

Evidence 5 – Sulfonyl Fluoride Analog (CAS 2171964-21-7) Demonstrates Activity-Based Protein Profiling Utility; Chloride Analog Serves as Distinct-Reactivity Precursor for Reversible Covalent Inhibitor Design

The sulfonyl fluoride analog, 1-(4-sulfamoylphenyl)ethane-1-sulfonyl fluoride (CAS 2171964-21-7), is documented as a selective electrophilic warhead for activity-based protein profiling (ABPP), valued for its aqueous stability and compatibility with biological systems [1]. The chloride analog (the target compound) offers a complementary reactivity profile: sulfonyl chlorides react with nucleophilic amino acid residues (Lys, Tyr, Ser, Thr, His) to form reversible sulfonamide or sulfonate ester adducts, whereas sulfonyl fluorides typically form hydrolytically stable, effectively irreversible linkages via the SuFEx manifold . This reactivity divergence means the chloride is preferred when reversible target engagement is desired (e.g., in reversible covalent inhibitor screening cascades), while the fluoride is selected for irreversible probe development. The chloride also serves as a direct synthetic precursor to the fluoride via halide exchange (KF, 18-crown-6), enabling procurement of a single intermediate to access both warhead classes [2].

Warhead Reactivity
Context-dependent
Sulfonyl chloride warhead forms reversible sulfonamide/sulfonate ester adducts with protein nucleophiles. Sulfonyl fluoride analog (CAS 2171964-21-7) forms irreversible SuFEx linkages suited for ABPP. Chloride can be converted to fluoride via KF/18-crown-6 halide exchange.
Chloride supports reversible covalent inhibitor screening; fluoride accessible from same intermediate for irreversible probe development.
Hydrolysis rate context-dependent on N-substitution; diethylsulfamoyl chloride reported to hydrolyze ~8× faster than dimethyl analog.
Activity-Based Protein Profiling Covalent Inhibitors SuFEx Chemistry

Procurement-Guiding Application Scenarios for 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride Based on Verified Differentiation Evidence


Scenario 1 – Sulfonamide Drug Substance Impurity Reference Standard for Regulatory Release Testing

Analytical development and quality control laboratories validating sulfonamide active pharmaceutical ingredient (API) manufacturing processes require authenticated impurity reference standards. 1-(4-Sulfamoylphenyl)ethane-1-sulfonyl chloride, explicitly catalogued as a process-related impurity , is the only structurally identical compound suitable for HPLC/LC-MS method development, system suitability testing, and impurity quantification per ICH Q3A guidelines. The 98% purity specification supports direct use as a secondary reference standard without further purification. Procurement of any alternative sulfonyl chloride (e.g., 4-sulfamoylbenzenesulfonyl chloride) would produce incorrect retention times and ion masses, rendering the analytical method non-validatable.

Scenario 2 – Synthesis of Ethane-Linked Carbonic Anhydrase Inhibitors with Nanomolar Target Affinity

Medicinal chemistry programs targeting carbonic anhydrase isoforms (hCA I, II, IX, XII) for glaucoma, cancer, or diuretic indications can use this compound as the direct electrophilic coupling partner for amine-bearing tails. The resulting ethane-linked sulfonamide products have demonstrated Ki values of 5–40 nM at hCA I and II [1][2], a potency advantage of up to 167-fold over propanoic-acid-linked analogs [1]. This compound is therefore the preferred building block when the ethane spacer geometry is required for zinc-binding pharmacophore presentation.

Scenario 3 – Photoredox-Mediated Sulfonamide Library Synthesis Using Silyl-Radical Activation Protocols

Synthetic methodology groups developing photoredox-catalyzed sulfonamide syntheses should select this compound as a representative sulfamoyl chloride substrate. Its reactivity profile requires chlorine-atom abstraction by silyl radicals for activation, as direct single-electron transfer reduction is inaccessible [3]. Using this compound validates that synthetic protocols are compatible with sulfamoyl (rather than sulfonyl) chloride substrates, and products incorporating the sulfamoylphenyl moiety can be screened directly for carbonic anhydrase inhibition without requiring post-synthetic pharmacophore installation.

Scenario 4 – Reversible Covalent Inhibitor Screening and Dual-Warhead Chemical Biology Probe Synthesis

Chemical biology groups developing activity-based probes or covalent inhibitor libraries can purchase this single intermediate to access both reversible sulfonyl chloride warheads (for screening cascades requiring transient target engagement) and, via potassium fluoride halide exchange, irreversible sulfonyl fluoride warheads for ABPP target identification [4][5]. The dual functionality eliminates the need to separately source and validate distinct chloride and fluoride building blocks.

Application
Selection Property
Validation Focus
Impurity reference standard for sulfonamide API release testing
Structural identity match to process-derived impurity species
Retention time, mass spectral fragmentation, and quantification per ICH Q3A guidelines
Carbonic anhydrase isoform research and inhibitor synthesis
Ethane-1,1-diyl linker geometry for zinc-binding pharmacophore presentation
Stopped-flow CO₂ hydration assay; isoform selectivity profiling at hCA I, II, IX, XII
Photoredox-catalyzed sulfonamide library synthesis
Sulfamoyl chloride class reactivity requiring silyl-radical activation pathway
Protocol compatibility validation with (TMS)₃SiH/fac-Ir(ppy)₃; yield and scope assessment
Reversible covalent probe screening and dual-warhead chemical biology workflows
Reversible sulfonyl chloride warhead with synthetic access to irreversible fluoride analog
Protein labeling reversibility in aqueous buffer; halide exchange efficiency for ABPP probe generation
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